(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Overview
Description
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that features a unique combination of functional groups, including a thiazepane ring, an isoxazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route may include the following steps:
Formation of the Thiazepane Ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-chlorophenylamine and a suitable dioxido-thiazepane precursor under acidic or basic conditions.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Coupling Reactions: The final step involves coupling the thiazepane and isoxazole intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene and isoxazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, particularly targeting the methanone group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the methanone group may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets such as enzymes or receptors could be explored for therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone: Lacks the dioxido group, potentially altering its reactivity and biological activity.
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.
Uniqueness
The presence of both the dioxido-thiazepane and thiophene-isoxazole moieties in (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone makes it unique compared to similar compounds. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from other related molecules.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-28(18,24)25)19(23)15-12-16(26-21-15)17-6-3-10-27-17/h1-6,10,12,18H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQBJALWVYFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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